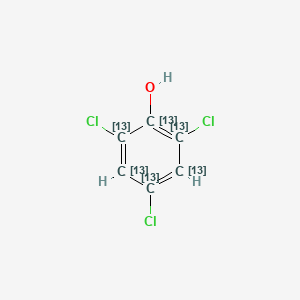
2,4,6-Trichlorophenol 13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trichlorophenol-13C6 is the labelled analogue of 2,4,6-Trichlorophenol . It is used as a broad range pesticide against insects, fungi, vegetation, and bacteria . It has become a common environmental contaminant and probable human carcinogen . It is a colorless to yellow solid that has a strong phenol-like smell .
Molecular Structure Analysis
The molecular formula of 2,4,6-Trichlorophenol-13C6 is C6H3Cl3O . The InChI representation of its structure is InChI=1S/C6H3Cl3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H/i1+1,2+1,3+1,4+1,5+1,6+1 . The compound has a molecular weight of 203.40 g/mol .
Physical And Chemical Properties Analysis
2,4,6-Trichlorophenol-13C6 is a colorless to yellow solid with a strong phenol-like smell . It decomposes at elevated temperatures when heated to produce corrosive and toxic fumes including chlorine and hydrogen chloride . It is soluble in organic solvents and partially soluble in water .
Applications De Recherche Scientifique
Wastewater Treatment
2,4,6-Trichlorophenol 13C6 has been used in the treatment of wastewater . The use of sludge fermentation broth (FB) as a co-metabolic carbon source for treating 2,4,6-trichlorophenol (2,4,6-TCP) wastewater is a novel strategy . The key to the feasibility of this strategy is whether the FB can promote the growth of functional microorganisms that are capable of degrading 2,4,6-TCP .
Enrichment of 2,4,6-TCP-Degrading Microbes
Different carbon sources have been investigated for their effects on the enrichment of 2,4,6-TCP-degrading microbes . Glucose, sucrose, and starch were selected as different carbon sources because of their different molecular weights . The sucrose-fed activated sludge exhibited faster adaption and higher degradation rates for 2,4,6-TCP in long-term operation and typical cycles compared to that fed with glucose and starch .
Reactor Stability
The effects of different carbon sources on reactor stability were also investigated using a lab-scale sequencing batch reactor (SBR) . Large amounts of extracellular polymeric substance (EPS) were induced from activated sludge after adding starch, leading to a high SVI (191 mL/g) and poor sludge settling . This suggests that macromolecular carbon sources might have a detrimental effect on the reactor operation .
Pesticide Formulations
2,4,6-Trichlorophenol has been used primarily in various pesticide formulations . It has been used as a fungicide, glue preservative, insecticide, bactericide, defoliant, herbicide, and anti-mildew agent for textiles .
Wood Preservation
2,4,6-Trichlorophenol has been used as a wood preservative . It helps to protect the wood from decay fungi, wood-destroying insects, including termites, and marine borers .
Aerobic Degradation
A microbial consortium that efficiently degrades 2,4,6-TCP (2,4,6-trichlorophenol), as the sole source of carbon and energy under aerobic conditions was selected from municipal activated sludge . This shows the potential of using 2,4,6-Trichlorophenol 13C6 in aerobic degradation processes .
Safety and Hazards
Propriétés
IUPAC Name |
2,4,6-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H/i1+1,2+1,3+1,4+1,5+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINPIYWFGCPVIE-IDEBNGHGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1Cl)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichlorophenol 13C6 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

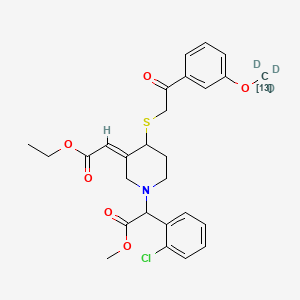
![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-1-yl]acetate](/img/structure/B588979.png)



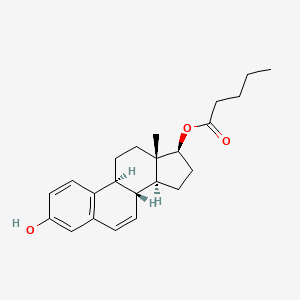


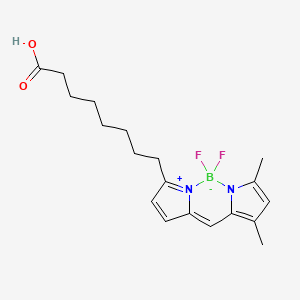
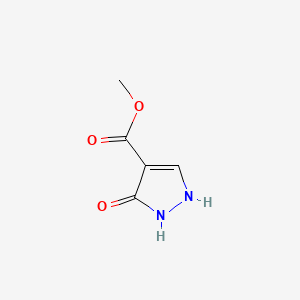
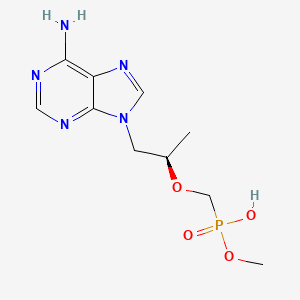
![3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B588998.png)
